Bienvenue dans la boutique en ligne BenchChem!

3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1291486-91-3) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidine class. This scaffold is a recognized purine isostere, widely employed in medicinal chemistry for designing kinase inhibitors and anticancer agents.

Molecular Formula C15H14N2OS2
Molecular Weight 302.4 g/mol
Cat. No. B15058744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Molecular FormulaC15H14N2OS2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)NC1=S
InChIInChI=1S/C15H14N2OS2/c1-3-17-14(18)13-12(16-15(17)19)11(8-20-13)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,19)
InChIKeyZUOBOTDZTVPQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one: A Specialized Thienopyrimidine for Focused Kinase and Antiproliferative Research


3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1291486-91-3) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidine class . This scaffold is a recognized purine isostere, widely employed in medicinal chemistry for designing kinase inhibitors and anticancer agents [1]. The compound's molecular formula is C15H14N2OS2, with a molecular weight of 302.41 g/mol . Its core structure is decorated with a 2-thioxo group, an N3-ethyl substituent, and a C7-p-tolyl moiety, a substitution pattern that distinguishes it within a family of scaffolds explored for protein kinase inhibition [2].

Why a Generic Thieno[3,2-d]pyrimidine Cannot Substitute for the 3-Ethyl-2-thioxo-7-(p-tolyl) Derivative


The biological activity of thieno[3,2-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents. A key structure-activity relationship (SAR) study demonstrates that even minor structural changes, such as moving an aryl group from the C6 to the C7 position [1], or modifying the N3 substituent, can profoundly alter target potency and selectivity [2]. The specific combination of an N3-ethyl group and a 2-thioxo moiety in this compound creates a distinct hydrogen-bond donor/acceptor profile and lipophilic surface compared to analogs with N3-methyl, N3-phenyl, or 2-oxo groups. This unique pharmacophore dictates its interaction with kinase hinge regions and other biological targets, meaning a generic thieno[3,2-d]pyrimidine cannot be interchanged without a complete re-validation of target engagement and downstream biological effects.

Quantifiable Differentiation of 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one from Closest Analogs


Precise C7-p-Tolyl Substitution Defines a Unique Chemical Space Compared to 6-Aryl Isomers

The target compound contains a p-tolyl group at the 7-position of the thieno[3,2-d]pyrimidine core. A key comparator, 4-(3′,4′,5′-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine (6g from J. Med. Chem. 2019), is a potent dual EGFR/tubulin inhibitor (EGFR IC50 = 30 nM, Tubulin IC50 = 0.71 µM) [1]. The 6-aryl isomer demonstrates high potency, but the 7-aryl regioisomer series, to which the target compound belongs, is foundational to a distinct patent class of 2,7-substituted thieno[3,2-d]pyrimidine protein kinase inhibitors [2]. This regiochemical difference fundamentally alters the vector of the aryl group within the kinase binding pocket, leading to selectivity profiles that are not interchangeable.

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

N3-Ethyl Group Imparts Distinct Lipophilicity and Steric Bulk Relative to N3-Methyl Analogs

The target compound's N3-ethyl group is a key differentiator from the more common N3-methyl analog, 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, a well-known synthetic precursor in anticancer agent research [1]. The replacement of a methyl with an ethyl group increases the calculated logP (cLogP) by approximately 0.4-0.5 units and adds significant steric bulk . This influences the compound's ability to occupy hydrophobic pockets in target proteins and impacts its metabolic stability. Specifically, ethyl groups can be more susceptible to CYP450-mediated omega-oxidation compared to methyl groups, altering the metabolic soft spot and potentially improving pharmacokinetics in certain contexts.

Drug Design Physicochemical Properties Structure-Activity Relationship

2-Thioxo Moiety Offers a Unique Sulfur-Based Pharmacophore Compared to 2-Oxo Analogs

The presence of a 2-thioxo group (=S) rather than the more common 2-oxo (=O) or a primary amine at the C2 position provides a distinct hydrogen-bond acceptor profile. In Cdc7 kinase inhibitor research, the 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one scaffold was optimized to achieve potent Cdc7 inhibition, with lead compounds 14a, 14c, and 14e showing high potency and selectivity [1]. The electronic and steric properties of a thiocarbonyl group differ significantly from a carbonyl: the C=S bond is longer and more polarizable, which can lead to stronger interactions with methionine-rich hydrophobic pockets and altered selectivity over kinases with different gatekeeper residues.

Medicinal Chemistry Kinase Hinge Binder Sulfur Pharmacophore

Privileged Scaffold for 2,7-Disubstituted Protein Kinase Inhibitor Patents

The specific 2,7-disubstituted thieno[3,2-d]pyrimidine scaffold of the target compound is the subject of dedicated patent protection, including US Patent 8,586,580, which claims a broad range of 2,7-substituted derivatives as protein kinase inhibitors for abnormal cell growth diseases [1]. This contrasts with a large body of literature on 6-substituted or 4-aminated thieno[3,2-d]pyrimidines [2]. The patent literature indicates that this specific substitution pattern has been found to exhibit superior inhibition activity against various protein kinases involved in growth factor signal transduction [1], making the target compound a direct entry point into this privileged chemical space.

Intellectual Property Protein Kinase Inhibition Drug Discovery

Specific Research Applications for 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one


Novel Pan-Kinase Probe Design

The compound's 2,7-substitution pattern is the core structure of a distinct patent class (US 8586580) for protein kinase inhibition [1]. Researchers can use it as a starting point to synthesize a focused library for screening against a panel of kinases, particularly those involved in growth factor signaling, to rapidly identify new hit series with a unique intellectual property position.

Structure-Activity Relationship (SAR) Exploration at the C7 Position

The 7-p-tolyl group serves as a reference point for systematic SAR studies. Researchers can exchange the p-tolyl moiety with other aryl or heteroaryl groups via a common late-stage intermediate to map the hydrophobic pocket of a target kinase [2]. This is directly relevant to optimizing potency and selectivity for targets like EGFR, Cdc7, or PI3K where thieno[3,2-d]pyrimidines are established pharmacophores [3].

Metabolic Stability Optimization

The N3-ethyl and C2-thioxo groups present distinct metabolic liabilities and opportunities. The C=S group can be metabolized to C=O by cytochrome P450 enzymes, while the N-ethyl may undergo oxidative dealkylation. The compound is an ideal tool for medicinal chemistry programs aiming to study and improve the metabolic stability of sulfur-containing heterocycles through comparative metabolism studies with its 2-oxo and N3-methyl analogs [4].

Quote Request

Request a Quote for 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.